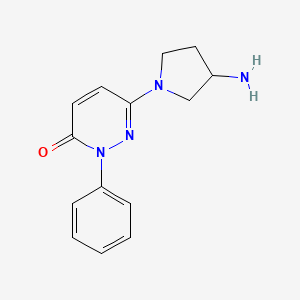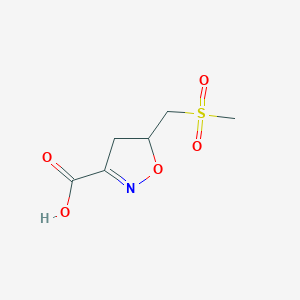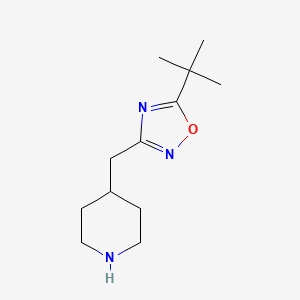
N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide est un composé appartenant à la classe des composés organiques appelés amides d'alpha-aminoacides. Ce sont des dérivés amides d'alpha-aminoacides. Le composé est caractérisé par la présence d'un cycle pyrrolidine, qui est un hétérocycle à cinq chaînons contenant de l'azote, et un groupe 4-fluorobenzyl attaché à l'atome d'azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide implique généralement la réaction de la 4-fluorobenzylamine avec l'acide pyrrolidine-2-carboxylique. La réaction est effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur comme la 4-diméthylaminopyridine (DMAP). Les conditions de réaction impliquent généralement l'agitation des réactifs dans un solvant organique comme le dichlorométhane à température ambiante pendant plusieurs heures.
Méthodes de production industrielle
Les méthodes de production industrielle du this compound peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe fluorobenzyl, à l'aide de réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux à des températures élevées.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre à température ambiante.
Substitution : Méthylate de sodium dans le méthanol à reflux.
Produits principaux
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines ou d'alcools.
Substitution : Formation de dérivés benzyliques substitués.
Applications de la recherche scientifique
Le this compound a diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme brique de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec des cibles biologiques, telles que des enzymes ou des récepteurs.
Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris ses propriétés anti-inflammatoires et analgésiques.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut agir comme un inhibiteur ou un activateur de ces cibles, conduisant à divers effets biologiques. Les voies impliquées dans son mécanisme d'action peuvent inclure la transduction du signal, l'inhibition enzymatique ou la modulation des récepteurs.
Applications De Recherche Scientifique
N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-Fluorobenzyl)pyrrolidine-2-carboxamide
- N-(4-Fluorobenzyl)pipérazine-2-carboxamide
- N-(4-Fluorobenzyl)pyrazine-2-carboxamide
Unicité
Le this compound est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence du cycle pyrrolidine et du groupe 4-fluorobenzyl. Ces caractéristiques contribuent à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H15FN2O |
|---|---|
Poids moléculaire |
222.26 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)8-15-12(16)11-2-1-7-14-11/h3-6,11,14H,1-2,7-8H2,(H,15,16) |
Clé InChI |
KGIPTYYJKKZVAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)NCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















